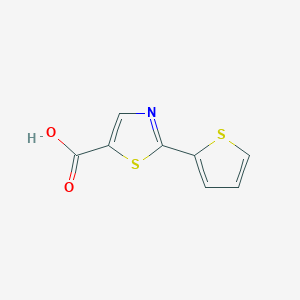

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODFJGNBJOPGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933760-21-5 | |

| Record name | 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a thiazole precursor under acidic or basic conditions. For example, the reaction of thiophene-2-carboxylic acid with thioamide in the presence of a dehydrating agent can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Functional Group Reactions

The compound’s structural features enable diverse chemical transformations:

Carboxylic Acid Group Reactions

-

Esterification : Conversion to ethyl esters via acid-catalyzed reactions with alcohols.

-

Amide formation : Coupling with amines to produce bioactive derivatives, as seen in kinase inhibitor development .

-

Decarboxylation : Potential thermal decomposition to generate thiazole-thiophene hybrids under high-temperature conditions.

Thiazole Ring Modifications

-

Substitution reactions : Electrophilic aromatic substitution at the 2-position (thiophenyl group) or 4-position (methyl group analogs) .

-

Coordination chemistry : The sulfur-nitrogen heterocycle can engage in metal-ligand interactions for catalytic applications.

Table 2: Functional Group Transformations

| Functional Group | Reaction Type | Product |

|---|---|---|

| Carboxylic acid | Esterification | Ethyl ester |

| Thiazole ring | Substitution | Thiophenyl-substituted derivatives |

Kinase Inhibition

Thiazole-5-carboxylic acid derivatives have been explored as kinase inhibitors:

-

CK2 inhibition : A thiazole derivative (compound 33 ) showed IC₅₀ = 0.4 μM against CK2α .

-

B-RAFV600E inhibition : Thiazole derivatives with phenyl sulfonyl groups exhibited nanomolar potency (IC₅₀ = 23.1 nM) .

Fluorescent/Click Chemistry Probes

-

TCO-tagged derivatives : Synthesis of trans-cyclooctene (TCO)-tagged probes for in-cell target engagement studies using click chemistry .

-

Fluorescent labeling : Conjugation with tetrazine-Cy5 dyes to study mitotic spindle dynamics in cancer cells .

Table 3: Biological Activity Highlights

| Target | IC₅₀ (μM) | Derivative | Reference |

|---|---|---|---|

| CK2α | 0.4 | Thiazole-5-carboxylic acid derivative | |

| B-RAFV600E | 0.0231 | Phenyl sulfonyl thiazole |

Knoevenagel Condensation

Used to form arylidenethiazolidine derivatives, which can react with acetamides to yield complex thiazole frameworks .

Bromination and Cyclocondensation

-

Bromination : α-bromoacyl intermediates (e.g., 2 ) react with thiocarbonyl compounds (e.g., thiocarbamide) to form thiazole rings .

-

Cyclocondensation : Intramolecular cyclization of hydrazides or thiosemicarbazides to form triazole or pyrrolidinone moieties .

Table 4: Cross-Coupling and Cyclocondensation

| Reaction Type | Key Intermediate | Product |

|---|---|---|

| Knoevenagel | Arylidenethiazolidine | Thiazole-acetamide conjugates |

| Bromination | α-bromoacyl compound | Thiazole derivatives |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has demonstrated that 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

For instance, one study reported that derivatives of thiazole exhibited antibacterial effects that were twofold to sixteenfold greater than conventional antibiotics like oxytetracycline .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action is believed to involve interference with cellular processes essential for tumor growth. For example, certain derivatives have shown IC50 values as low as 0.35 μM against CDK2, a crucial enzyme in cancer cell cycle regulation .

Material Science Applications

In addition to its biological applications, this compound is utilized in material science. Its derivatives are being explored for use in:

- Organic light-emitting diodes (OLEDs) : Due to their electronic properties.

- Corrosion inhibitors : Leveraging their chemical stability and reactivity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against multiple strains of bacteria. The results indicated that compounds containing the thiophene moiety exhibited enhanced activity compared to their non-thiophene counterparts. The most potent derivative achieved a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics .

Case Study 2: Cancer Cell Proliferation Inhibition

In another investigation focused on anticancer activity, researchers synthesized a series of thiazole derivatives and tested their effects on MCF-7 cells. The compounds exhibited notable cytotoxic effects, with some derivatives inducing apoptosis in cancer cells by disrupting the G2/M phase of the cell cycle .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid | Methyl substitution on thiophene | Enhanced lipophilicity |

| 4-Methyl-2-thiophen-2-yl-thiazole-5-carboxylic acid | Different carboxylic position | Potentially different bioactivity |

| 2-Amino-5-(phenyl)-1,3-thiazole-4-carboxylic acid | Phenyl group instead of thiophene | Varying biological activities |

The unique combination of the thiophene ring with an amino group at position 2 distinguishes this compound from others in its class, contributing to its distinct chemical reactivity and biological activity profile.

Mecanismo De Acción

The mechanism of action of 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties allow it to participate in electron transfer processes, which can be crucial in its role as an organic semiconductor.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison

The table below compares key structural and physicochemical properties of 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid with related compounds:

Key Observations :

- Chlorine Substitution : The 5-chloro derivative (CAS 1152614-58-8) exhibits increased molecular weight (245.71 vs. 211.26) and likely enhanced lipophilicity, which may improve membrane permeability .

- Extended Aromatic Systems : The pyrazole analog (C₁₅H₁₂N₂O₂S) incorporates a p-tolyl group, increasing steric bulk and possibly modulating receptor binding .

Pharmacological Activity Comparison

Antioxidant Activity

- Pyrazole Analogs : 3-(Thiophen-2-yl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid lacks reported antioxidant data but shares DNA-binding traits with benzimidazole derivatives .

Enzyme Inhibition

- Angiotensin II Antagonism : The benzimidazole-carboxylic acid derivative CV-11974 (a structural relative) shows potent angiotensin II receptor antagonism (IC₅₀: 1.12 × 10⁻⁷ M in bovine adrenal cortex) .

Actividad Biológica

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid is an organic compound notable for its unique structural features combining thiazole and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅N₁O₂S₂, with a molecular weight of 211.26 g/mol. The compound features a carboxylic acid functional group at the 5-position of the thiazole ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) against certain bacterial strains has been reported to be as low as 7.8 µg/mL, showcasing its potency compared to standard antibiotics like Oxytetracycline .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

| Bacillus cereus | 7.8 | 15.6 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. In vitro studies have shown that derivatives of thiazole compounds can exhibit antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. For example, certain derivatives demonstrated IC50 values comparable to established anticancer drugs .

Table 2: Anticancer Activity Data

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 6d | 20.2 |

| HT-29 (Colon Cancer) | 6d | 21.6 |

| K562 (Leukemia) | Dasatinib | <1 |

The biological activity of this compound is attributed to its interaction with various molecular targets within microbial and cancerous cells. The thiazole ring can modulate enzyme activities involved in inflammatory pathways and cellular proliferation. Moreover, the ability of this compound to form stable complexes with metal ions may enhance its biological efficacy.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated that derivatives containing the thiazole structure exhibited higher antibacterial activity than traditional antibiotics against resistant strains of bacteria .

- Anticancer Potential : Another study focused on the synthesis of thiazole derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction mechanisms .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid, and what are the critical reaction parameters?

Methodological Answer: A common approach involves cyclocondensation reactions between thiophene-containing precursors and thiazole-forming reagents. For example:

- Reflux in acetic acid with sodium acetate as a base (e.g., 3–5 hours at elevated temperatures) can promote cyclization, as demonstrated in analogous thiazole-carboxylic acid syntheses .

- Stoichiometric ratios are critical: A slight excess of the carboxylic acid component (1.1–1.2 equivalents) over the amine/thiol precursor improves yield .

- Post-reaction purification via recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Resolve aromatic protons (thiophene and thiazole rings) and confirm carboxylic acid proton absence (if deprotonated) .

- HPLC-DAD : Quantify purity (>97%) and detect impurities using reverse-phase columns with UV detection (e.g., 254 nm) .

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M–H]⁻ ions) .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does this influence experimental design?

Methodological Answer:

- Polar aprotic solvents : Soluble in DMF or DMSO due to the carboxylic acid group’s polarity .

- Chlorinated solvents : Limited solubility in DCM; useful for extraction .

- Aqueous buffers : Requires neutralization (e.g., sodium salt formation) for solubility in biological assays .

- Design implication : Use DMF for coupling reactions or DMSO for stock solutions in biological studies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis, particularly in cyclocondensation reactions?

Methodological Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- Temperature gradients : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity .

- In situ monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .

Q. What strategies can resolve contradictions in spectral data (e.g., NMR shifts) when characterizing novel derivatives of this compound?

Methodological Answer:

- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC experiments and compare with DFT-calculated chemical shifts .

- X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism for crystalline derivatives .

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace signal origins in complex spectra .

Q. How does the electronic structure of the thiophene-thiazole system influence the compound's reactivity in further functionalization reactions?

Methodological Answer:

- Electron-withdrawing effect : The carboxylic acid group deactivates the thiazole ring, directing electrophilic substitutions to the thiophene moiety .

- Conjugation effects : The π-system between thiophene and thiazole enhances stability but may reduce nucleophilic reactivity at the 5-position .

- Computational modeling : Use DFT to map frontier molecular orbitals (HOMO/LUMO) and predict sites for functionalization (e.g., amidation, halogenation) .

Q. What computational chemistry approaches are suitable for predicting the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock or Schrödinger Suite to prioritize derivatives for synthesis .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) early in the design phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.